molecular formula C12H12BrN5O2 B4136076 N-(4-bromo-2,6-dimethylphenyl)-5-nitro-4,6-pyrimidinediamine

N-(4-bromo-2,6-dimethylphenyl)-5-nitro-4,6-pyrimidinediamine

Cat. No. B4136076
M. Wt: 338.16 g/mol
InChI Key: RZLLEELMMUPFEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, similar to "N-(4-bromo-2,6-dimethylphenyl)-5-nitro-4,6-pyrimidinediamine", typically involves strategic functionalization of the pyrimidine ring. Studies detail the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives through bromination and nitration reactions. Such processes are critical for introducing specific functional groups like bromo and nitro groups into the pyrimidine framework, which significantly impacts the compound's reactivity and properties (Kinoshita et al., 1992).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives exhibits a flattened or envelope conformation due to the presence of substituted groups, influencing the overall geometry and electronic distribution. X-ray crystallography of similar compounds reveals how substituents like nitro and bromo groups impact the molecular conformation and intermolecular interactions. These structural features are crucial for understanding the compound's chemical behavior and interactions with other molecules (Zhou et al., 2007).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, including cyclizations, acylations, and electrophilic substitutions. These reactions are influenced by the nature of the substituents and the pyrimidine ring's reactivity. The introduction of nitro and bromo groups enhances the compound's electrophilicity, making it more reactive towards nucleophilic agents. The synthesis of complex pyrimidine-based structures often involves stepwise reactions that manipulate these reactivity principles (Steinlin & Vasella, 2009).

Physical Properties Analysis

The physical properties of "N-(4-bromo-2,6-dimethylphenyl)-5-nitro-4,6-pyrimidinediamine" and related compounds, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. Substituents like bromo and nitro groups affect the compound's polarity and intermolecular forces, thereby altering its physical properties. These characteristics are essential for determining the compound's applicability in various contexts, including material science and chemical synthesis (Wang et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, of pyrimidine derivatives are contingent upon the molecular structure and the presence of specific substituents. The electron-withdrawing effect of the nitro group and the electron-donating effect of the methyl groups modulate the compound's chemical behavior, influencing its participation in various chemical reactions. Understanding these properties is crucial for harnessing the compound's potential in chemical synthesis and other applications (Kolomeitsev et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, its mechanism of action would involve how it interacts with biological molecules in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions involving this compound could be vast, depending on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

4-N-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5O2/c1-6-3-8(13)4-7(2)9(6)17-12-10(18(19)20)11(14)15-5-16-12/h3-5H,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLLEELMMUPFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC=NC(=C2[N+](=O)[O-])N)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(4-bromo-2,6-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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